molecular formula C9H5FO B1449850 2-Ethynyl-3-fluorobenzaldehyde CAS No. 1638606-25-3

2-Ethynyl-3-fluorobenzaldehyde

Cat. No. B1449850
M. Wt: 148.13 g/mol
InChI Key: DWAHHIYPDGHDFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethynyl-3-fluorobenzaldehyde is a chemical compound with the molecular formula C9H5FO . It has a molecular weight of 148.14 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for 2-Ethynyl-3-fluorobenzaldehyde is 1S/C9H5FO/c1-2-7-4-3-5-8 (6-11)9 (7)10/h1,3-6H . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

  • Fluorobenzaldehyde :

    • Fluorobenzaldehyde can be used as a synthetic intermediate because the fluorine can be replaced via oxidation reaction .
    • Due to the aldehyde group, the fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction, some of which have antimicrobial properties .
  • Fluorobenzaldehyde :

    • Fluorobenzaldehyde can be used as a synthetic intermediate because the fluorine can be replaced via oxidation reaction .
    • Due to the aldehyde group, the fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction, some of which have antimicrobial properties .

Safety And Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302+H312+H332;H315;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation . The precautionary statements include P280;P301+P312;P305+P351+P338, suggesting that protective gloves/eye protection/face protection should be worn, and in case of contact with skin or eyes, rinse cautiously with water .

properties

IUPAC Name

2-ethynyl-3-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO/c1-2-8-7(6-11)4-3-5-9(8)10/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAHHIYPDGHDFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CC=C1F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethynyl-3-fluorobenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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